![molecular formula C13H20N4O3 B5502686 N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide is a compound with potential relevance in various fields due to its complex structure and the presence of oxadiazole and pyrrolidinone units.
Synthesis Analysis
This compound is likely synthesized using multi-step reactions involving the formation of oxadiazole and pyrrolidinone rings, key components of its structure. Moormann et al. (2004) discussed the synthesis of similar compounds with oxadiazole units, highlighting the versatility and stability of these moieties in various synthetic sequences (Moormann et al., 2004).
Molecular Structure Analysis
The structure of this compound likely involves a complex arrangement of rings and functional groups. The oxadiazole ring contributes to the compound's electronic and steric properties, influencing its overall reactivity and interaction with other molecules.
Chemical Reactions and Properties
The oxadiazole and pyrrolidinone units in the compound suggest it may exhibit unique reactivity. For instance, oxadiazoles are known for their stability under various conditions and can undergo transformations like alkylation and Michael addition, as shown by Moormann et al. (2004) (Moormann et al., 2004).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques
The compound is synthesized through various methods, including the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one for protecting monosubstituted acetamidines in a range of synthetic sequences (Moormann et al., 2004).
Compound Formation
In another study, N-substituted derivatives of the compound were synthesized, providing insights into the structural formation and characterization of these compounds (Khalid et al., 2016).
Biological and Chemical Properties
Antibacterial Activity
Synthesized derivatives of the compound have shown promise in antibacterial studies, indicating potential applications in the development of new antimicrobial agents (Iqbal et al., 2017).
α-Glucosidase Inhibitory Potential
Certain derivatives of the compound have exhibited significant inhibitory effects on α-glucosidase, suggesting potential utility in managing conditions like diabetes (Iftikhar et al., 2019).
CRMP 1 Inhibition
Research has also been conducted on derivatives of the compound as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), highlighting its potential application in cancer treatment (Panchal et al., 2020).
Additional Applications
Chemical Reactivity Studies
Studies have been conducted on the chemical reactivity of the compound's derivatives, offering insights into their behavior under different conditions, which is crucial for pharmaceutical applications (Marri et al., 2018).
Spectral Analysis
The compound's derivatives have been analyzed using various spectral techniques, enhancing understanding of their structural and chemical properties (Ying-jun, 2012).
Synthetic Methodologies
Research has focused on developing new synthetic routes for creating derivatives of the compound, broadening the scope of its applications in pharmaceutical chemistry (Elnagdi et al., 1988).
Orientations Futures
Oxadiazoles have established their potential for a wide range of applications and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . The future directions for this specific compound would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry.
Propriétés
IUPAC Name |
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-4-11-14-10(15-20-11)7-16(3)12(18)8-17-6-5-9(2)13(17)19/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOQXKALXHUXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN(C)C(=O)CN2CCC(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Ethyl-1,2,4-oxadiazol-3-YL)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-YL)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.